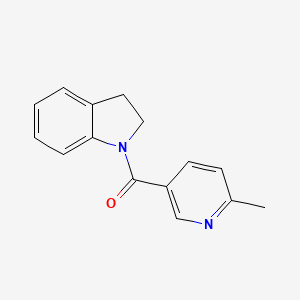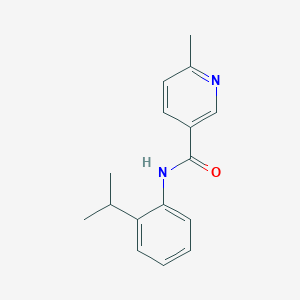
2-(4-Chloro-3-methylphenoxy)-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-methylphenoxy)-3-nitropyridine, also known as CMNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential for various applications.
作用機序
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine varies depending on its application. As a herbicide, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine acts by inhibiting the activity of the enzyme protoporphyrinogen oxidase, which is essential for chlorophyll biosynthesis in plants. As an antibacterial and antifungal agent, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine disrupts the cell membrane of the microorganisms, leading to their death. In the treatment of neurological disorders, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine, leading to an increase in its concentration in the brain.
Biochemical and Physiological Effects:
2-(4-Chloro-3-methylphenoxy)-3-nitropyridine has been shown to have a range of biochemical and physiological effects, depending on its application. As a herbicide, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine causes chlorosis and necrosis in plants, leading to their death. As an antibacterial and antifungal agent, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine disrupts the cell membrane of the microorganisms, leading to their death. In the treatment of neurological disorders, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine increases the concentration of acetylcholine in the brain, leading to improved cognitive function.
実験室実験の利点と制限
One of the advantages of using 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine in lab experiments is its broad-spectrum activity against a range of weeds, bacteria, and fungi. This makes it a useful tool for studying the effects of these microorganisms on various biological systems. However, one of the limitations of using 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine is its potential toxicity, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine. One area of research is the development of new herbicides based on 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine, which could be more effective and environmentally friendly than current herbicides. Another area of research is the development of new antibacterial and antifungal agents based on 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine, which could be used to combat antibiotic-resistant bacteria and fungi. In addition, further research is needed to explore the potential use of 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine in the treatment of neurological disorders, as it has shown promising results in preclinical studies.
Conclusion:
In conclusion, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential for various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine in various fields of research.
合成法
The synthesis of 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine involves the reaction of 4-chloro-3-methylphenol with 3-nitropyridine in the presence of a base catalyst. The reaction takes place at a high temperature, and the resulting product is purified through recrystallization.
科学的研究の応用
2-(4-Chloro-3-methylphenoxy)-3-nitropyridine has been extensively studied for its potential use as a herbicide, as it has shown to be effective against a broad range of weeds. It has also been investigated for its antibacterial and antifungal properties, with promising results. In addition, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine has been explored for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the activity of acetylcholinesterase.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-8-7-9(4-5-10(8)13)18-12-11(15(16)17)3-2-6-14-12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEVEVYLKXVTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenoxy)-3-nitropyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide](/img/structure/B7457901.png)



![N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide](/img/structure/B7457920.png)


![N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457933.png)
![N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457937.png)
![2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7457940.png)

